LogP Comparison: Isopropoxy vs. Methoxy & Ethoxy Analogs
The computed LogP of 3-chloro-5-fluoro-4-(1-methylethoxy)-benzoic acid is 2.99, which is approximately 0.8 log units higher than the 4-methoxy analog (LogP 2.19) and 0.23 log units lower than the 4-ethoxy analog (LogP 3.22) [1]. This intermediate lipophilicity suggests a balanced profile for membrane permeability and aqueous solubility, critical for both bioavailability in drug candidates and partitioning behavior in agrochemical formulations.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.99 |
| Comparator Or Baseline | 3-Chloro-5-fluoro-4-methoxybenzoic acid (LogP = 2.19); 3-Chloro-4-ethoxy-5-fluorobenzoic acid (LogP = 3.22) |
| Quantified Difference | +0.80 vs. methoxy; –0.23 vs. ethoxy |
| Conditions | Computed LogP values from vendor and database entries (ACD/Labs or similar prediction algorithms). |
Why This Matters
The isopropoxy analog occupies a distinct lipophilicity niche; for procurement decisions in lead optimization programs where LogP is a critical parameter for CNS penetration or metabolic stability, this compound offers a differentiated option that cannot be replicated by simply diluting or blending the methoxy or ethoxy analogs.
- [1] Chembase.cn. 3-Chloro-5-fluoro-4-methoxybenzoic acid (CAS 886497-22-9) LogP: 2.2199042. View Source
